molecular formula C11H12BrN3OS B2863964 (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid CAS No. 306278-81-9

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid

Cat. No. B2863964
M. Wt: 314.2
InChI Key: OUTJPPNJOYUMPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves reactions like Friedel-Crafts acylation . For instance, the synthesis of “4-bromo-4’-propylbenzophenone” was achieved via a Friedel-Crafts acylation reaction involving 4-bromobenzoyl chloride, n-propylbenzene, and aluminum chloride .

Scientific Research Applications

Synthesis and Catalysis

The reaction of hydrazine with ortho-formylbenzoic acid, leading to the synthesis of azines, demonstrates a pathway where compounds structurally related to (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid are used in the development of highly active, regioselective, and enantioselective catalysts. These catalysts, applied in Rh-catalyzed enantioselective hydroformylation, show high activities and selectivities across various substrates, underlining the potential of such compounds in fine chemical synthesis (Clark et al., 2005).

Antimicrobial and Antifungal Activities

Compounds synthesized from reactions involving hydrazines, such as the synthesis of novel hydrazone derivatives, have been explored for their antimicrobial and antifungal properties. These derivatives exhibit significant activities, highlighting the potential use of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds in developing new antibacterial and antifungal agents (Ghorab & Hamide, 1995).

Antioxidant and Antimutagenic Properties

Hydrazone derivatives derived from reactions involving compounds like (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid have been shown to possess significant antioxidative and antimutagenic activities. These findings suggest a promising avenue for the development of new therapeutic agents aimed at combating oxidative stress and mutation-related diseases (Giziroğlu et al., 2015).

Polymer Synthesis and Applications

The chemical properties of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid-related compounds facilitate the synthesis of novel monomers, which are subsequently used to produce high-performance thermosets. These materials exhibit superior thermal and mechanical properties, making them suitable for various industrial applications (Agag & Takeichi, 2003).

Development of Antihypertensive Agents

The structural framework of (Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid and its derivatives has been utilized in synthesizing potential antihypertensive agents. These synthesized compounds have shown promising α-blocking activity, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008).

properties

IUPAC Name

1-[(4-bromobenzoyl)amino]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3OS/c1-2-7-13-11(17)15-14-10(16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTJPPNJOYUMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-allyl-2-(4-bromobenzoyl)hydrazinecarbimidothioic acid

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